molecular formula C13H16O3 B8534183 Ethyl 4-cyclobutyloxybenzoate CAS No. 62577-96-2

Ethyl 4-cyclobutyloxybenzoate

Cat. No. B8534183
Key on ui cas rn: 62577-96-2
M. Wt: 220.26 g/mol
InChI Key: BEEYPMNRZGWHAO-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

The intermediate 4-cyclobutyloxybenzoic acid was prepared following the procedure described in Example 108 for the preparation of the corresponding 4 -cyclopropyloxybenzoic acid using 25 g. of ethyl 4-hydroxybenzamide, 23.1 g. of cyclobutyl bromide, 31 g. of anhydrous potassium carbonate, 2.5 g. of potassium iodide and 300 ml. of dimethylformamide to yield 20.1 g. of ethyl 4-cyclobutyloxybenzoate, which was then hydrolyzed by heating with 200 ml. of 10% aqueous potassium hydroxide solution as in Example 108 to yield 12.7 g. of 4-cyclobutyloxybenzoic acid, m.p. 192°-195° C. after recrystallization from 400 ml. of acetonitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1([O:4]C2C=CC(C(O)=O)=CC=2)CC1.C(C1C=C(O)C=CC=1C(N)=O)C.C1(Br)CCC1.C(=O)([O-])[O-].[K+:35].[K+].[I-].[K+].[CH:39]1([O:43][C:44]2[CH:54]=[CH:53][C:47]([C:48]([O:50]CC)=[O:49])=[CH:46][CH:45]=2)[CH2:42][CH2:41][CH2:40]1>CN(C)C=O>[CH:39]1([O:43][C:44]2[CH:54]=[CH:53][C:47]([C:48]([OH:50])=[O:49])=[CH:46][CH:45]=2)[CH2:42][CH2:41][CH2:40]1.[OH-:4].[K+:35] |f:3.4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)N)C=CC(=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)OC1=CC=C(C(=O)OCC)C=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
hydrolyzed by heating with 200 ml

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)OC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
[OH-].[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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